molecular formula C11H7NO3S B6387975 6-(5-Formylthiophen-2-YL)picolinic acid CAS No. 1261920-37-9

6-(5-Formylthiophen-2-YL)picolinic acid

Cat. No.: B6387975
CAS No.: 1261920-37-9
M. Wt: 233.24 g/mol
InChI Key: WEEZQSLAYLFZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Formylthiophen-2-YL)picolinic acid is an organic compound that features a thiophene ring substituted with a formyl group at the 5-position and a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Formylthiophen-2-YL)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-formylthiophene and picolinic acid.

    Coupling Reaction: The 5-formylthiophene is coupled with picolinic acid under specific reaction conditions to form the desired product. This step often involves the use of coupling agents and catalysts to facilitate the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(5-Formylthiophen-2-YL)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: The major product is 6-(5-Carboxythiophen-2-YL)picolinic acid.

    Reduction: The major product is 6-(5-Hydroxymethylthiophen-2-YL)picolinic acid.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

6-(5-Formylthiophen-2-YL)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(5-Formylthiophen-2-YL)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The picolinic acid moiety can chelate metal ions, affecting metal-dependent biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-Formylthiophen-2-YL)nicotinic acid
  • 6-(5-Formylthiophen-2-YL)isonicotinic acid
  • 6-(5-Formylthiophen-2-YL)benzoic acid

Uniqueness

6-(5-Formylthiophen-2-YL)picolinic acid is unique due to the presence of both a thiophene ring and a picolinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

6-(5-formylthiophen-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-6-7-4-5-10(16-7)8-2-1-3-9(12-8)11(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEZQSLAYLFZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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